Boc-ThionoGly-1-(6-nitro)benzotriazolide
Overview
Description
Boc-ThionoGly-1-(6-nitro)benzotriazolide is a useful research compound. Its molecular formula is C8H7N5O2S and its molecular weight is 237.24 g/mol. The purity is usually 95%.
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Biological Activity
Boc-ThionoGly-1-(6-nitro)benzotriazolide is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including cytotoxicity, antimicrobial effects, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile biological behavior. The compound's structure can be represented as follows:
- Chemical Formula : C₈H₇N₅O₂S
- Molecular Weight : 227.24 g/mol
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines. For instance, a study reported the compound's ability to suppress the survival of tumorigenic cells with IC₅₀ values ranging from 22 to 26 μM . The compound was particularly effective against cells with a benzimidazole ring, showcasing a marked increase in cytotoxicity when compared to other derivatives lacking this structure.
Table 1: Cytotoxic Effects of this compound
Cell Line | IC₅₀ (μM) | Effect Description |
---|---|---|
Hek-293 | 22 | Significant reduction in cell viability |
Tumor Cells | 26 | Strong antiproliferative activity |
Antimicrobial and Antiparasitic Activity
Benzotriazole derivatives, including this compound, have demonstrated notable antimicrobial and antiparasitic effects. Studies have shown that compounds within this class exhibit activity against various pathogens, including Entamoeba histolytica and Trypanosoma cruzi.
- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties, with results indicating moderate effectiveness against a range of bacterial strains .
- Antiparasitic Activity : In vitro assays revealed that this compound significantly inhibited the growth of Trypanosoma cruzi, with dose-dependent effects observed at concentrations of 25 μg/mL and 50 μg/mL .
Table 2: Antiparasitic Activity of this compound
Parasite | Concentration (μg/mL) | % Growth Inhibition |
---|---|---|
Entamoeba histolytica | 25 | 50% |
Trypanosoma cruzi | 50 | 64% |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The compound's structure allows it to act as an effective inhibitor of tubulin polymerization, which is crucial for cell division in cancer cells . Additionally, the presence of the nitro group may enhance its reactivity towards biological targets, increasing its potency.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.
- Antiparasitic Efficacy : Research involving Trypanosoma cruzi showed that this compound could significantly reduce parasite viability, indicating its potential application in treating Chagas disease.
- Antimicrobial Properties : Investigations into the antimicrobial effects revealed that this compound could serve as a lead candidate for developing new antibiotics or antifungals.
Properties
IUPAC Name |
2-amino-1-(6-nitrobenzotriazol-1-yl)ethanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2S/c9-4-8(16)12-7-3-5(13(14)15)1-2-6(7)10-11-12/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZVSPRRUITEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)C(=S)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733813 | |
Record name | 2-Amino-1-(6-nitro-1H-benzotriazol-1-yl)ethane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436154-59-5 | |
Record name | 2-Amino-1-(6-nitro-1H-benzotriazol-1-yl)ethane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.